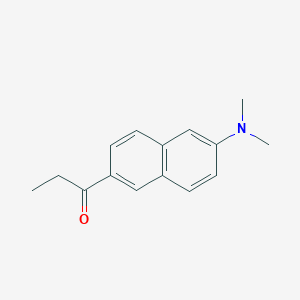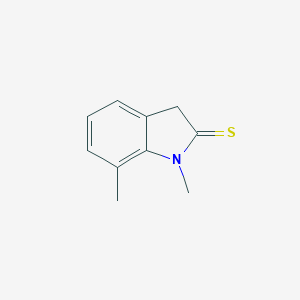
Methyl 6-fluorochroman-2-carboxylate
Overview
Description
Methyl 6-fluorochroman-2-carboxylate is a chemical compound with the molecular formula C11H11FO3 It is a fluorinated derivative of chroman, which is a bicyclic organic compound
Mechanism of Action
Target of Action
Methyl 6-fluorochroman-2-carboxylate, also known as Methyl 6-Fluorochromane-2-carboxylate, is a pivotal chiral building block in the pharmaceutical industry . The primary targets of this compound are two esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus . These esterases play a crucial role in the enzymatic resolution of the compound .
Mode of Action
The compound interacts with its targets, the esterases EstS and EstR, in a highly enantioselective manner . Using the racemic methyl 6-fluoro-chroman-2-carboxylate as the substrate in an aqueous–toluene biphasic system, (S) and ®-FCCAs were produced by EstS and EstR catalysis with an enantiomeric excess (ee) value >99% and 95–96%, respectively . The mechanisms of this highly enantioselective interaction were revealed by molecular simulations .
Biochemical Pathways
The biochemical pathways affected by this compound involve the enzymatic resolution of FCCAs based on the esterases EstS and EstR . The downstream effects of these pathways result in the production of optically pure 6-fluoro-chroman-2-carboxylic acids (FCCAs), with (S) and ®-configurations .
Pharmacokinetics
The pharmacokinetics of this compound are characterized by high gastrointestinal absorption and BBB permeability . Its lipophilicity, as indicated by Log Po/w (iLOGP), is 2.45 , which may impact its bioavailability.
Result of Action
The result of the compound’s action is the production of optically pure 6-fluoro-chroman-2-carboxylic acids (FCCAs), with (S) and ®-configurations . These FCCAs are pivotal chiral building blocks in the pharmaceutical industry .
Action Environment
The action of this compound is influenced by the environment in which it is used. For instance, the enzymatic resolution process occurs in an aqueous–toluene biphasic system
Biochemical Analysis
Biochemical Properties
Methyl 6-fluorochroman-2-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of optically pure 6-fluoro-chroman-2-carboxylic acids. These acids are pivotal chiral building blocks in the pharmaceutical industry . The compound interacts with enzymes such as esterases, specifically EstS and EstR, which catalyze the resolution of racemic mixtures of this compound into its enantiomers . These interactions are highly enantioselective, with enantiomeric excess values exceeding 95% .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with esterases leads to the production of optically pure enantiomers, which can affect cellular functions by altering the availability of chiral building blocks necessary for the synthesis of biologically active molecules . These changes can impact cell signaling pathways and gene expression, ultimately influencing cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with esterases, which catalyze the hydrolysis of the ester bond in the compound. This reaction produces 6-fluoro-chroman-2-carboxylic acids, which are then utilized in various biochemical pathways . The high enantioselectivity of the esterases ensures that the resulting products are optically pure, which is crucial for their biological activity . Molecular simulations have revealed the mechanisms underlying this enantioselectivity, highlighting the importance of specific binding interactions between the compound and the enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods or under specific conditions . Long-term studies have shown that the compound’s effects on cellular function can persist, with optically pure enantiomers continuing to influence biochemical pathways and cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively produce optically pure enantiomers without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and function . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in metabolic pathways that produce 6-fluoro-chroman-2-carboxylic acids. The compound interacts with esterases, which catalyze the hydrolysis of the ester bond, leading to the formation of these acids . These metabolic pathways are crucial for the synthesis of chiral building blocks used in the pharmaceutical industry . The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, where it can exert its biochemical effects . The compound’s distribution is influenced by its physicochemical properties, including its solubility and lipophilicity .
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization signals ensure that the compound reaches its site of action, where it can interact with enzymes and other biomolecules to exert its effects . The compound’s activity and function are closely linked to its subcellular localization, highlighting the importance of precise targeting in biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-fluorochroman-2-carboxylate can be synthesized through several methods. One common method involves the hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid in the presence of methanesulfonic acid and palladium on charcoal as a catalyst. The reaction is carried out under hydrogen gas at a temperature of 45-55°C until the hydrogen consumption ceases. The reaction mixture is then filtered, concentrated, and further processed to obtain the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluorochroman-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 6-fluorochroman-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the development of materials with specific chemical properties, such as polymers and coatings
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate
- 6-Fluorochroman-2-carboxylic acid methyl ester
- 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid methyl ester
Uniqueness
Methyl 6-fluorochroman-2-carboxylate is unique due to its specific fluorinated structure, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and modifications .
Properties
IUPAC Name |
methyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c1-14-11(13)10-4-2-7-6-8(12)3-5-9(7)15-10/h3,5-6,10H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYAXMIKHJVIJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=C(O1)C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00595128 | |
| Record name | Methyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00595128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874649-82-8 | |
| Record name | 2H-1-Benzopyran-2-carboxylic acid, 6-fluoro-3,4-dihydro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874649-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00595128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-1-Benzopyran-2-carboxylic acid, 6-fluoro-3,4-dihydro-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.561 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol](/img/structure/B131994.png)

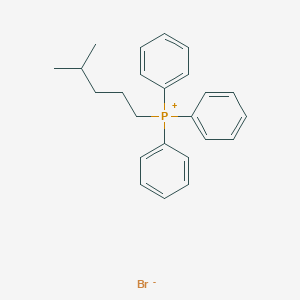
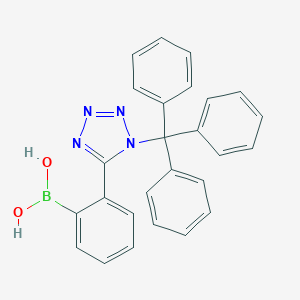
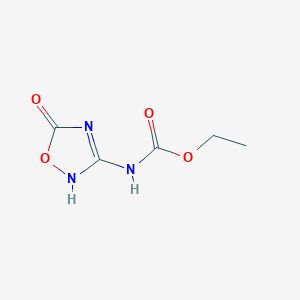
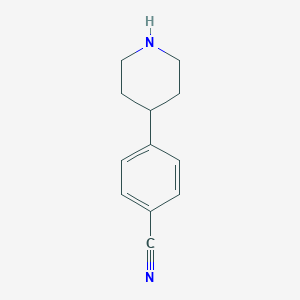
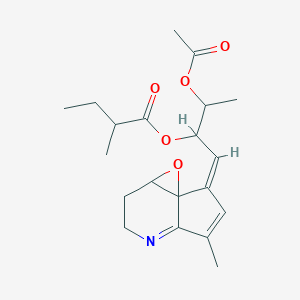
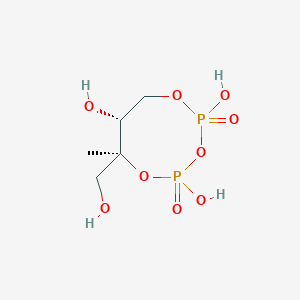
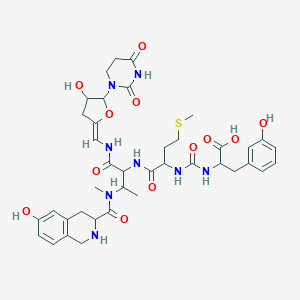

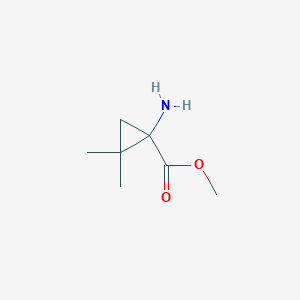
![Imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B132018.png)
